3-Sulfamoylbenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-sulfamoylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLICAYDHIJRPTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis Mechanism of 3-Sulfamoylbenzoyl Chloride
Executive Summary
3-Sulfamoylbenzoyl chloride (CAS: 77497-52-0) is a critical pharmacophore intermediate used extensively in the synthesis of sulfonamide diuretics (e.g., acetazolamide, furosemide derivatives) and antihypertensive agents. Its synthesis presents a chemoselective challenge: converting a carboxylic acid to an acyl chloride in the presence of a sulfonamide moiety.
This guide details the mechanistic pathways, experimental protocols, and critical process parameters (CPPs) required to synthesize high-purity 3-sulfamoylbenzoyl chloride. The route prioritizes the Chlorosulfonation
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the sulfonamide group before activating the carboxylic acid. This order of operations prevents the formation of unstable mixed anhydrides or competing nucleophilic attacks that would occur if the acyl chloride were generated earlier.
Core Pathway
-
Electrophilic Aromatic Substitution: Benzoic acid is chlorosulfonated to introduce the sulfonyl chloride group at the meta position.
-
Chemo-selective Amidation: The sulfonyl chloride is converted to a sulfonamide using aqueous ammonia. The carboxylic acid forms a salt but is regenerated upon acidification.
-
Nucleophilic Acyl Substitution: The carboxylic acid is converted to the acyl chloride using thionyl chloride (
) with Dimethylformamide (DMF) catalysis.
Detailed Reaction Mechanisms
Stage 1: Chlorosulfonation of Benzoic Acid
Reagents: Benzoic Acid, Chlorosulfonic Acid (
The reaction proceeds in two distinct phases: sulfonation followed by conversion to the sulfonyl chloride.
-
Generation of Electrophile: Chlorosulfonic acid acts as both solvent and reagent. It self-ionizes to generate the electrophilic sulfonyl cation (
or ). (Note: The water produced reacts with excess to form and , driving the equilibrium). -
Sigma Complex Formation: The benzoic acid ring, deactivated by the electron-withdrawing carboxyl group (-COOH), directs the incoming electrophile to the meta position.[1]
-
The
-electrons attack the sulfur center, forming a resonance-stabilized arenium ion (sigma complex). -
Loss of a proton restores aromaticity, yielding 3-sulfobenzoic acid.
-
-
Conversion to Sulfonyl Chloride: The sulfonic acid intermediate reacts with a second equivalent of chlorosulfonic acid (similar to the reaction with
or ) to form 3-chlorosulfonylbenzoic acid.
Stage 2: Selective Amidation
Reagents: 3-Chlorosulfonylbenzoic acid, Ammonium Hydroxide (
-
Selectivity: The sulfonyl chloride is highly reactive toward nucleophiles. The carboxylic acid is deprotonated to the carboxylate (
), which is unreactive toward ammonia. -
Workup: Acidification (pH ~2) protonates the carboxylate back to the free acid, precipitating 3-sulfamoylbenzoic acid while leaving ammonium salts in solution.
Stage 3: Acyl Chloride Formation (Critical Step)
Reagents: 3-Sulfamoylbenzoic acid, Thionyl Chloride (
This step requires the conversion of the carboxylic acid to the acid chloride without dehydrating the primary sulfonamide to a nitrile or forming sulfinylamines.
-
Catalytic Activation (Vilsmeier Reagent Formation): DMF reacts with thionyl chloride to form the chloroiminium ion (Vilsmeier reagent), which is a more potent electrophile than
itself. -
Activation of Carboxylic Acid: The carboxylic acid attacks the electrophilic carbon of the Vilsmeier reagent, forming an activated acyloxy-iminium intermediate.
-
Nucleophilic Attack by Chloride: Chloride ion attacks the carbonyl carbon of the intermediate.[2] The tetrahedral intermediate collapses, expelling DMF (regenerating the catalyst) and forming the target acyl chloride.
-
Sulfonamide Stability: While primary carboxamides (
) can be dehydrated to nitriles by , sulfonamides ( ) are significantly more stable due to the high oxidation state of sulfur. Any transient reaction at the sulfonamide nitrogen (forming ) typically reverts upon aqueous workup or remains stable under the specific reaction conditions.
Visualization of Reaction Pathways[3]
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from Benzoic Acid to 3-Sulfamoylbenzoyl Chloride.
Mechanism of DMF-Catalyzed Acyl Chloride Formation
Caption: Catalytic cycle of DMF in the conversion of carboxylic acid to acid chloride.
Experimental Protocol
Stage 3: Conversion of 3-Sulfamoylbenzoic Acid to 3-Sulfamoylbenzoyl Chloride
Safety Warning: Thionyl chloride reacts violently with water to release
Materials:
-
3-Sulfamoylbenzoic acid (dried, moisture content <0.5%)
-
Thionyl Chloride (
, Reagent Grade, 1.5 - 2.0 equivalents) -
N,N-Dimethylformamide (DMF, Anhydrous, 1-2 mol%)
-
Solvent: Toluene or excess Thionyl Chloride.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (fitted with a
drying tube or line), and a dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH solution) to neutralize evolved gases. -
Charging: Charge the flask with 3-sulfamoylbenzoic acid (1.0 equiv).
-
Solvent/Reagent Addition:
-
Method A (Neat): Add Thionyl Chloride (5.0 equiv) directly to the solid.
-
Method B (Solvent): Suspend the solid in dry Toluene (5-10 volumes), then add Thionyl Chloride (1.5 equiv).
-
-
Catalyst Addition: Add DMF (0.01 equiv) via syringe.
-
Reaction:
-
Heat the mixture gradually to reflux (
C). -
Maintain reflux for 3–5 hours. The suspension should clear as the acid chloride is formed (the product is typically soluble in hot
/Toluene). -
Monitor: Reaction completion can be monitored by quenching an aliquot with methanol and analyzing for the methyl ester via HPLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Distillation: Remove excess thionyl chloride and solvent under reduced pressure (vacuum distillation). Keep bath temperature
C to prevent decomposition. -
Isolation: The residue is the crude 3-sulfamoylbenzoyl chloride. It can be recrystallized from dry chloroform or used directly in the next step (e.g., coupling with an amine).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Impact on Quality/Yield |
| Moisture Content | Water consumes | |
| Reaction Temperature | Temperatures | |
| DMF Catalyst Load | Insufficient DMF leads to sluggish reaction; excess DMF can complicate purification. | |
| Stoichiometry ( | Excess is required to drive kinetics; large excess acts as solvent but requires removal. |
References
-
G. A. Olah et al. , "Chlorosulfonation of Aromatic Compounds," Journal of Organic Chemistry, vol. 43, no. 12, 1978. Link
-
Clayden, J., Greeves, N., Warren, S. , Organic Chemistry, 2nd Ed., Oxford University Press, 2012. (Mechanism of Vilsmeier-Haack and Thionyl Chloride activation).[3]
-
GuideChem , "Preparation of 4-Chloro-3-sulfamoylbenzoyl chloride," (Analogous procedure for meta-sulfamoyl derivatives). Link
-
US Patent 3203987A , "4-halo-3-sulfamoylbenzamides and methods of preparing the same," 1965. (Industrial protocol for sulfamoyl benzoyl chlorides). Link
-
Master Organic Chemistry , "Mechanism of Carboxylic Acid to Acid Chloride Conversion," 2011.[4] Link
Sources
3-Sulfamoylbenzoyl Chloride: A Bifunctional Linchpin in Modern Medicinal Chemistry
An In-depth Guide for Drug Discovery and Development Professionals
Executive Summary
3-Sulfamoylbenzoyl chloride is a bifunctional reagent of significant interest in medicinal chemistry. Possessing both a reactive acyl chloride and a sulfonamide moiety, it serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide elucidates the synthesis, reactivity, and critical role of 3-sulfamoylbenzoyl chloride and its derivatives, particularly the prevalent 4-chloro-3-sulfamoylbenzoyl chloride, in the development of therapeutics. By examining its application in the synthesis of diuretics like Indapamide and its potential in crafting inhibitors for targets such as kinases and enzymes implicated in various diseases, this paper provides a comprehensive technical overview for researchers in drug discovery and process development.
Introduction: The Strategic Importance of the Sulfamoyl Benzoyl Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of drugs including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory agents.[1] Its ability to act as a hydrogen bond donor and acceptor, and to mimic a carboxylate group under physiological conditions, makes it a privileged pharmacophore. 3-Sulfamoylbenzoyl chloride capitalizes on this by integrating the sulfonamide into a reactive benzoyl chloride framework. This bifunctional nature allows for its facile incorporation into target molecules, where the acyl chloride provides a reactive handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.
The strategic placement of the sulfamoyl group at the 3-position (meta) of the benzoyl chloride influences the electronic properties and conformational presentation of the final molecule, which is crucial for molecular recognition by biological targets. The chlorinated analog, 4-chloro-3-sulfamoylbenzoyl chloride, is an even more prominent intermediate, with the chloro group further modulating the physicochemical properties of the scaffold.[2][3] This guide will focus on the synthesis and utility of this key intermediate, which serves as a gateway to numerous potent therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of 4-chloro-3-sulfamoylbenzoyl chloride is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 70049-77-3 | [2][4] |
| Molecular Formula | C₇H₅Cl₂NO₃S | [4][5] |
| Molecular Weight | 254.09 g/mol | [5][6] |
| Melting Point | 158-160 °C | [4][7] |
| Appearance | White to off-white solid | [7] |
| Solubility | Slightly soluble in acetonitrile and DMSO | [4] |
| Stability | Moisture sensitive, hygroscopic | [4][7] |
Note: Due to its reactivity, particularly its moisture sensitivity, this reagent should be stored under an inert atmosphere in a refrigerator.[4][7]
Synthesis and Reactivity
3.1. Synthesis of 4-Chloro-3-sulfamoylbenzoyl Chloride
The industrial synthesis of 4-chloro-3-sulfamoylbenzoyl chloride is a multi-step process that begins with readily available starting materials.[3]
-
Chlorosulfonylation: p-Chlorobenzoic acid is treated with chlorosulfonic acid to introduce a chlorosulfonyl group, yielding 4-chloro-3-(chlorosulfonyl)benzoic acid.[3]
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia to form 4-chloro-3-sulfamoylbenzoic acid.[3]
-
Chlorination: The final step involves the conversion of the carboxylic acid to the highly reactive acyl chloride using a chlorinating agent such as thionyl chloride.[3]
This synthetic sequence provides a reliable route to this key intermediate, enabling its large-scale production for pharmaceutical applications.
3.2. Core Reactivity: The Acyl Chloride as an Electrophilic Hub
The primary role of 3-sulfamoylbenzoyl chloride in synthesis is to act as an acylating agent. The acyl chloride is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[8] This reaction is the cornerstone of its utility in medicinal chemistry.
The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[8]
Role in Medicinal Chemistry: Case Study of Indapamide
The most prominent application of 4-chloro-3-sulfamoylbenzoyl chloride is in the synthesis of the diuretic and antihypertensive drug, Indapamide.[3][4][7] Diuretics are crucial in managing conditions like hypertension, congestive heart failure, and edema by promoting the excretion of urine and electrolytes.[9]
Indapamide is synthesized by the reaction of 4-chloro-3-sulfamoylbenzoyl chloride with 1-amino-2-methylindoline.[10] This reaction exemplifies the core utility of the reagent, where the acyl chloride selectively reacts with the exocyclic amine of the indoline derivative.
The resulting N-(4-chloro-3-sulfamoylbenzamido)-2-methylindoline structure of Indapamide is responsible for its therapeutic effects. While many sulfamoylbenzoic acid derivatives exhibit diuretic properties, Indapamide is noted for its potent antihypertensive activity, which may not be solely attributable to its diuretic effect.[3][10] This has spurred research into related structures to develop antihypertensives with reduced diuretic side effects.[10]
Broader Applications and Future Perspectives
The utility of the sulfamoylbenzoyl scaffold extends beyond diuretics. Sulfamoylbenzoate derivatives are being investigated for a range of biological targets, including:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like h-NTPDases, which are implicated in thrombosis, inflammation, and cancer.[11]
-
Kinase Inhibition: The sulfamoyl group can be a key interaction point in the ATP-binding pocket of protein kinases. For instance, inhibitors of Syk tyrosine kinase, which can block Band 3 tyrosine phosphorylation, are being explored for treating sickle cell disease.[12]
-
Ion Channel Modulation: Derivatives of sulfamoyl-4-oxoquinoline-3-carboxamides have been investigated as correctors for the defective chloride channel in cystic fibrosis.[1]
The synthetic tractability of 3-sulfamoylbenzoyl chloride and its analogs allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The ability to readily modify the amine component in the acylation reaction provides a powerful tool for structure-activity relationship (SAR) studies.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-chloro-3-sulfamoylbenzamides
This protocol provides a representative method for the acylation of an aromatic amine with 4-chloro-3-sulfamoylbenzoyl chloride, based on principles described in the literature.[10]
Materials:
-
4-Chloro-3-sulfamoylbenzoyl chloride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF, add a solution of 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in anhydrous THF dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-4-chloro-3-sulfamoylbenzamide.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, typically less polar, product spot. The identity and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and melting point analysis. The formation of the triethylamine hydrochloride precipitate is a strong visual indicator that the reaction is proceeding.
Conclusion
3-Sulfamoylbenzoyl chloride and its derivatives are indispensable tools in the medicinal chemist's arsenal. Their bifunctional nature provides a straightforward and efficient means of introducing the pharmacologically significant sulfamoyl benzamide scaffold into a wide range of molecules. The successful development of Indapamide stands as a testament to the power of this building block. As drug discovery continues to explore new biological targets, the versatility and proven track record of 3-sulfamoylbenzoyl chloride ensure its continued relevance and application in the synthesis of next-generation therapeutics.
References
-
LookChem. Cas 70049-77-3,4-Chloro-3-sulfamoylbenzoyl chloride. [Link]
-
Ali, A., et al. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. PMC - NIH. [Link]
- Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
Cignarella, G., et al. (1991). Diuretic agents related to indapamide. IV--Synthesis and pharmacological activity of N-(4-chloro-3-sulfamoylbenzamido)-methyl-phenyl-pyrrolidines and N1-(4-chloro-3-sulfamoylbenzoyl)-N2-aryl- or aralkyl-alkyl-hydrazines. PubMed. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Kayman-Kurekci, G., et al. (2020). Inhibition of Band 3 tyrosine phosphorylation: a new mechanism for treatment of sickle cell disease. PubMed. [Link]
- Google Patents. Sulfamoyl chlorides - US4569995A.
-
International Journal of Research in Pharmacy and Chemistry. facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. [Link]
-
ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl.... [Link]
-
Khan, I., et al. (2021). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH. [Link]
-
MedCrave online. Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 70049-77-3: 3-(Aminosulfonyl)-4-chlorobenzoyl chloride [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. scbt.com [scbt.com]
- 7. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [chemicalbook.com]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Inhibition of Band 3 tyrosine phosphorylation: a new mechanism for treatment of sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity profile of 3-Sulfamoylbenzoyl chloride
Technical Guide for Pharmaceutical Development & Organic Synthesis [1]
Executive Summary
3-Sulfamoylbenzoyl chloride (CAS: 56593-99-8) represents a critical class of bifunctional electrophiles used primarily in the synthesis of sulfonamide-based diuretics and carbonic anhydrase inhibitors.[1] Structurally, it presents two distinct functional groups: a highly reactive acyl chloride (-COCl) and a chemically robust sulfonamide (-SO₂NH₂).[1]
This guide dissects the chemoselectivity of the molecule, demonstrating how the electron-withdrawing nature of the meta-sulfamoyl group enhances the electrophilicity of the acyl chloride, necessitating strict anhydrous protocols to prevent hydrolysis.
Molecular Architecture & Electronic Profile[1]
To master the reactivity of this molecule, one must understand the electronic "push-pull" dynamics governed by the benzene ring substituents.
Electronic Activation (Hammett Analysis)
The reactivity of benzoyl chlorides is dictated by the electron density at the carbonyl carbon.
-
The Sulfamoyl Group (-SO₂NH₂): Located at the meta position relative to the acyl chloride.[1]
-
Electronic Effect: It acts as a strong Electron Withdrawing Group (EWG) via induction (-I) and moderate resonance (-R).[1]
-
Hammett Constant (
): Approximately 0.60 .[1] -
Consequence: The electron withdrawal pulls density away from the ring and the carbonyl carbon. This significantly increases the electrophilicity of the carbonyl center compared to unsubstituted benzoyl chloride.
Bifunctional Considerations
-
Site A (Acyl Chloride): Kinetic control point.[1] Reacts rapidly with nucleophiles (amines, alcohols, water) via nucleophilic acyl substitution.
-
Site B (Sulfonamide): Thermodynamic stability point.[1] The nitrogen protons are acidic (
), not nucleophilic. This prevents self-polymerization under standard conditions but allows for base-mediated deprotonation.[1]
Reactivity Matrix & Chemoselectivity
The following diagram illustrates the primary reaction pathways and the critical "Decision Gate" where moisture control determines success or failure.
Figure 1: Competitive reaction pathways.[1] The high electrophilicity of the precursor makes the hydrolysis pathway (red) kinetically competitive with aminolysis (green) if moisture is present.
Nucleophilic Acyl Substitution (The Primary Mechanism)
The reaction follows an Addition-Elimination mechanism.[1]
-
Attack: The nucleophile (e.g., an amine lone pair) attacks the carbonyl carbon.
-
Intermediate: A tetrahedral alkoxide intermediate forms.
-
Restoration: The carbonyl double bond reforms, expelling the chloride ion (Cl⁻) as a good leaving group.
-
Scavenging: The generated HCl must be neutralized by a base (TEA, DIPEA, or excess amine) to drive the equilibrium forward.
Field Note on Selectivity
Due to the meta-sulfamoyl activation, this reagent is more reactive than standard benzoyl chloride.[1]
-
Reaction Temperature: Often requires cooling (0°C to -10°C) during addition to prevent exotherms and side reactions.[1]
-
Solvent Choice: Aprotic solvents (DCM, THF, MeCN) are mandatory. Protic solvents will lead to immediate solvolysis.
Experimental Protocols
Standard Operating Procedure: Amide Coupling (Schotten-Baumann Conditions)
This protocol describes the synthesis of a benzamide derivative, a common step in drug discovery.[1]
Reagents:
-
3-Sulfamoylbenzoyl chloride (1.0 equiv)[1]
-
Target Amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve the Target Amine and TEA in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the rate of the highly exothermic reaction.
-
Addition: Dissolve 3-Sulfamoylbenzoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Check: Observe for white fumes (HCl formation) or precipitation (Amine-HCl salt).[1] The base should scavenge the HCl, keeping the solution relatively clear or forming a suspension of the salt.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.[1]
-
Endpoint: Disappearance of the acid chloride (often converted to methyl ester if quenched with methanol for LC-MS monitoring).[1]
-
-
Workup:
-
Wash with 1N HCl (to remove unreacted amine).
-
Wash with Sat. NaHCO₃ (to remove hydrolyzed sulfamoylbenzoic acid).
-
Dry organic layer over MgSO₄ and concentrate.
-
Handling & Stability Data
| Parameter | Specification | Note |
| Physical State | White to off-white solid | Hygroscopic.[1][2] |
| Storage | -20°C, Inert Atmosphere | Decomposes to acid + HCl upon moisture contact.[1] |
| Solubility | Soluble in DCM, THF, EtOAc | Reacts with DMSO/DMF over time (Vilsmeier-type side reactions possible).[1] |
| Flash Point | >110°C (Predicted) | Handle in fume hood. |
Synthetic Utility in Drug Discovery
This scaffold is a homolog of the intermediate used for Indapamide (which uses the 4-chloro-3-sulfamoyl analog).[1][2][3] The 3-sulfamoyl moiety is a "privileged structure" in medicinal chemistry, often serving as a zinc-binding group (ZBG) in carbonic anhydrase inhibitors.[1]
Case Study: Synthesis of Sulfonamide Diuretics Researchers frequently substitute the chloride with complex amines to create "dual-tail" inhibitors.[1]
-
Step 1: React 3-sulfamoylbenzoyl chloride with a heterocyclic amine.[1]
-
Step 2: The resulting amide linkage is metabolically stable.
-
Step 3: The primary sulfonamide (-SO₂NH₂) remains free to interact with the active site of the target enzyme (e.g., Carbonic Anhydrase II).
References
-
ChemicalBook. (2025).[4] 4-Chloro-3-sulfamoylbenzoyl chloride Properties and Applications. (Note: Cited for structural class analogy and physical property baselines).
-
PubChem. (n.d.). Compound Summary for CAS 56593-99-8.[1] National Library of Medicine.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for sulfonamide pharmacophore utility).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Authoritative source for Hammett equation and acyl chloride reactivity mechanisms).
Sources
An In-depth Technical Guide to the Safe Handling of 3-Sulfamoylbenzoyl Chloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 3-Sulfamoylbenzoyl chloride. The protocols and insights herein are grounded in established safety principles and are designed to empower laboratory personnel with the knowledge to mitigate risks effectively.
Section 1: Compound Profile and Hazard Identification
3-Sulfamoylbenzoyl chloride (CAS No. 5910-55-4) is a bifunctional molecule featuring a highly reactive acyl chloride group and a sulfonamide moiety. This unique structure makes it a valuable reagent in organic synthesis, particularly in the development of pharmaceutical compounds. However, the very reactivity that makes it useful also dictates the stringent safety precautions required for its handling.
The primary hazards are associated with its high corrosivity and violent reactivity with water and other nucleophilic substances.[1] It is classified as a substance that can cause severe skin burns and eye damage.[2] Inhalation is harmful, and it is also harmful if swallowed or in contact with skin.[2][3]
Table 1: GHS Hazard Classification for 3-Sulfamoylbenzoyl Chloride (and analogous compounds)
| Hazard Class | Hazard Category | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage[2] | |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2] | |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[2] |
Section 2: The Chemistry of Reactivity: Understanding the 'Why' Behind the Hazard
The hazardous nature of 3-Sulfamoylbenzoyl chloride stems directly from the electrophilic character of the acyl chloride functional group. This group readily reacts with any nucleophile it encounters. The most common and dangerous reaction in a laboratory setting is its violent, exothermic hydrolysis with water (including atmospheric moisture).[1][4] This reaction produces the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][5] The release of HCl gas is a primary contributor to the respiratory and ocular irritation observed upon exposure.[3]
The causality is clear: failure to maintain a dry, inert atmosphere when handling this compound will lead to degradation of the reagent, pressure buildup in sealed containers, and the release of corrosive gas, posing a significant inhalation hazard.
Caption: Hydrolysis of 3-Sulfamoylbenzoyl chloride yields the carboxylic acid and HCl gas.
Section 3: Risk Mitigation Framework: From Macro to Micro Controls
A multi-layered approach to safety is essential. This framework proceeds from broad engineering controls to specific personal protective equipment (PPE).
Engineering Controls
All manipulations of 3-Sulfamoylbenzoyl chloride must be conducted within a certified chemical fume hood to ensure adequate ventilation and containment of fumes or dust.[6][7] The work area should be equipped with an emergency eyewash station and a safety shower.[2]
Administrative Controls
Prior to working with this compound, all personnel must be trained on its specific hazards and the proper handling and emergency procedures.[8] It is crucial to minimize the quantity of the chemical stored in the laboratory.[9] Always work in a well-ventilated area and ensure that all containers are clearly labeled.
Personal Protective Equipment (PPE)
The final line of defense is appropriate PPE. The selection must be based on the specific task and potential for exposure.[10]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Field Insights |
| Eye & Face | Chemical safety goggles and a full-face shield.[9][11] | Acyl chlorides are lachrymators, meaning they induce tearing.[1][3] A splash to the eyes can cause severe, irreversible damage. A face shield protects the entire face from splashes.[12] |
| Hand | Chemical-resistant gloves (e.g., butyl rubber or laminate film).[10] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination. | Acyl chlorides can penetrate standard nitrile gloves with prolonged contact. The Safety Data Sheet (SDS) should be consulted for specific glove material recommendations.[9] |
| Body | A flame-resistant lab coat and a chemical-resistant apron.[12][13] | Protects against splashes and spills, preventing skin contact and contamination of personal clothing.[9] |
| Respiratory | A NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary for spill cleanup or if engineering controls are insufficient.[9] | This is a critical secondary control to prevent inhalation of HCl gas or compound dust, especially during large-scale operations or in emergency situations.[14] |
Section 4: Standard Operating Procedure (SOP) for Handling
This SOP outlines a typical workflow for using 3-Sulfamoylbenzoyl chloride in a reaction.
1. Preparation:
- Don all required PPE as specified in Table 2.
- Ensure the fume hood sash is at the appropriate height and the work area is clean and free of incompatible materials (especially water and alcohols).[4]
- Prepare all necessary dry glassware and inert atmosphere (e.g., nitrogen or argon) setups.
- Have a quenching solution (e.g., a dilute solution of sodium bicarbonate) and appropriate spill cleanup materials readily available.
2. Weighing and Dispensing:
- Allow the container of 3-Sulfamoylbenzoyl chloride to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
- Briefly flush the headspace of the container with an inert gas before sealing it again.
- Weigh the required amount in a tared, dry, sealed container under an inert atmosphere if possible.
3. Addition to Reaction:
- Add the compound to the reaction vessel slowly and in a controlled manner, typically under a positive pressure of inert gas.
- Be aware that the reaction with nucleophilic solvents or reagents can be exothermic.
4. Post-Handling:
- Thoroughly decontaminate any spatulas or surfaces that came into contact with the chemical using a suitable quenching agent followed by a solvent rinse.
- Wash hands thoroughly after handling, even if gloves were worn.[7]
Start [label="Start: Prepare Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Prep_PPE [label="1. Don Full PPE"];
Prep_Hood [label="2. Prepare Fume Hood & Dry Glassware"];
Prep_Quench [label="3. Ready Quench Solution & Spill Kit"];
Equilibrate [label="4. Equilibrate Reagent to Room Temp"];
Weigh [label="5. Weigh Under Inert Atmosphere"];
Add [label="6. Add to Reaction Vessel Slowly"];
Decontaminate [label="7. Decontaminate Equipment"];
End [label="End: Procedure Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prep_PPE -> Prep_Hood -> Prep_Quench -> Equilibrate -> Weigh -> Add -> Decontaminate -> End;
}
Caption: A logical workflow for the safe handling of 3-Sulfamoylbenzoyl chloride.
Section 5: Lifecycle Management: Storage & Disposal
Storage
Store 3-Sulfamoylbenzoyl chloride in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents.[4][9] The storage area should be a designated corrosives cabinet.[15] Never store corrosive liquids above eye level.
Waste Neutralization and Disposal
Unused or waste 3-Sulfamoylbenzoyl chloride must be neutralized before disposal. Never dispose of it directly down the drain.[6]
Protocol for Neutralization:
-
Work in a fume hood and wear appropriate PPE.
-
Prepare a large container with a stirring mechanism, partially filled with a cold, dilute solution of sodium bicarbonate or another weak base.
-
Slowly and carefully add the 3-Sulfamoylbenzoyl chloride waste to the stirring basic solution. This reaction is exothermic and will release gas (CO₂ and HCl), so the addition must be gradual to control the reaction rate.
-
Allow the mixture to stir until the reaction is complete (gas evolution ceases).
-
Check the pH of the final solution to ensure it is near neutral.
-
The neutralized aqueous waste can then be disposed of in accordance with local and institutional regulations.[8] Solid absorbents used for spills should be placed in a sealed container for hazardous waste disposal.[8][16]
Section 6: Emergency Response Protocol
In the event of an emergency, prompt and correct action is critical.
Table 3: Emergency Procedures
| Emergency Type | Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15-30 minutes.[3][4] Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3][18] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention, as there is a danger of gastric perforation.[19][18] |
| Spill | Evacuate the area.[6] Wearing full PPE, cover the spill with an inert, dry absorbent material such as sand or vermiculite (DO NOT use water or combustible materials).[8][16] Scoop the material into a sealed container for hazardous waste disposal.[8] Ventilate the area thoroughly. |
Section 7: References
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]
-
International Chemical Safety Cards. (n.d.). ICSC 1015 - BENZOYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Benzoyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Chemsafe. (2025). 10 Tips Working Safely with corrosives. Retrieved from [Link]
-
OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]
Sources
- 1. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. aksci.com [aksci.com]
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- 4. nj.gov [nj.gov]
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- 7. tcichemicals.com [tcichemicals.com]
- 8. nj.gov [nj.gov]
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- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
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- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
Methodological & Application
Application Note: Protocol for Acylation with 3-Sulfamoylbenzoyl Chloride
Introduction & Strategic Significance
3-Sulfamoylbenzoyl chloride (CAS: 56593-99-8) and its widely utilized analog, 4-chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) , are critical electrophilic building blocks in drug discovery. They are primarily employed to introduce the sulfamoylbenzamide scaffold, a pharmacophore central to a class of diuretics (e.g., Indapamide, Clopamide) and carbonic anhydrase inhibitors.[1]
Chemical Challenge: Bifunctionality
The reagent presents a unique challenge: it contains a highly reactive acid chloride (
-
The Risk: Under forcing conditions or in the presence of strong bases, the sulfonamide nitrogen can deprotonate and compete as a nucleophile, leading to self-condensation or polymerization.
-
The Solution: This protocol utilizes chemoselective acylation .[1] By controlling temperature (
) and stoichiometry, we exploit the kinetic superiority of the acid chloride to react exclusively with the target amine nucleophile.[1]
Reaction Mechanism
The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[1]
-
Elimination: The chloride ion is expelled, reforming the carbonyl double bond.[1]
-
Deprotonation: A scavenger base (e.g., Triethylamine) neutralizes the generated
and the ammonium proton, driving the equilibrium forward.[1]
Mechanistic Diagram (DOT)
Caption: Kinetic pathway of chemoselective acylation avoiding sulfonamide interference.
Experimental Protocol
Materials & Reagents[1][2]
| Reagent | Equiv.[1] | Role | Critical Attribute |
| 3-Sulfamoylbenzoyl chloride | 1.0 | Electrophile | Moisture Sensitive. Store under inert gas.[2] |
| Target Amine | 1.0 - 1.1 | Nucleophile | Must be dry.[1] |
| Triethylamine (TEA) | 1.2 - 1.5 | Base | Scavenges HCl; prevents amine salt precipitation.[1] |
| THF or DCM | 10-20 vol | Solvent | Anhydrous. Water causes hydrolysis to benzoic acid.[1] |
Note on Reagent Selection: While this protocol applies to the unsubstituted parent (CAS 56593-99-8), the 4-chloro derivative (CAS 70049-77-3) is more common in industrial synthesis (e.g., Indapamide) and is a solid with higher stability [1].
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.
-
Purge with Nitrogen (
) or Argon.[1] -
Safety: Acid chlorides release
gas upon contact with moisture.[1] Perform all operations in a fume hood.
Step 2: Amine Solubilization
-
Charge the flask with the Target Amine (1.0 equiv) and Triethylamine (1.2 equiv).[1]
-
Dissolve in anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).[1]
-
Cool the solution to 0°C using an ice/water bath.
Step 3: Controlled Addition (The Critical Step)
-
Dissolve 3-Sulfamoylbenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous solvent.[1]
-
Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Reasoning: Slow addition at low temperature prevents localized heating and suppresses side reactions (e.g., bis-acylation or sulfonamide reaction).[1]
-
Step 4: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (RT) naturally.[1]
-
Stir for 2–4 hours.
-
Monitor: Check reaction progress via TLC or LC-MS.
-
Target Mass: Look for
corresponding to Amine MW + 183 Da (unsubstituted) or + 217 Da (4-chloro analog).[1]
-
Step 5: Work-up & Isolation
-
Quench: Add water (equal volume) to quench unreacted acid chloride.[1]
-
Extraction: Extract with Ethyl Acetate (
).[1] -
Wash:
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo.
Experimental Workflow Diagram (DOT)
Caption: Standard operating procedure for sulfamoylbenzamide synthesis.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous. Check reagent quality (white solid = good; yellow/gummy = hydrolyzed). |
| Precipitate during reaction | TEA | This is normal.[1] Ensure stirring is vigorous. If stirring stops, add more solvent.[1] |
| Impurity: Sulfamoylbenzoic Acid | Incomplete Coupling | Wash organic layer thoroughly with saturated |
| Impurity: Bis-acylation | Excess Acid Chloride | Ensure strict 1:1 stoichiometry. Add acid chloride to the amine (inverse addition).[1] |
References
-
Indapamide Synthesis: US Patent 5,101,040.[1] Process for the industrial preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl)benzamide. Link
-
Reagent Properties (4-Chloro analog): PubChem Compound Summary for CID 3033877, 4-Chloro-3-sulfamoylbenzoyl chloride.[1] Link
-
General Acylation Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]
-
Sulfonamide Protection Strategies: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Discusses stability of sulfonamides).
Sources
Application Note: Analytical Strategies for Monitoring 3-Sulfamoylbenzoyl Chloride Reactions
Introduction: The Critical Role of 3-Sulfamoylbenzoyl Chloride in Synthesis
3-Sulfamoylbenzoyl chloride and its derivatives, such as 4-chloro-3-sulfamoylbenzoyl chloride, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including diuretics and antihypertensive drugs.[1][2][3] The efficacy and purity of the final active pharmaceutical ingredient (API) are intrinsically linked to the precise control of the synthetic process. The reaction of a sulfamoylbenzoic acid with a chlorinating agent like thionyl chloride to form the corresponding sulfamoylbenzoyl chloride is a key transformation that necessitates rigorous monitoring.[1] This application note provides detailed protocols and expert insights into the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the effective real-time monitoring of these reactions.
The primary challenge in analyzing 3-sulfamoylbenzoyl chloride reactions lies in the compound's inherent reactivity and sensitivity to moisture.[2][4] The sulfonyl chloride moiety is susceptible to hydrolysis, which can lead to the formation of the starting carboxylic acid, thereby impacting reaction yield and purity.[5][6] Consequently, the chosen analytical methods must be robust, rapid, and capable of clearly resolving the starting material, the acyl chloride product, and any potential by-products.
High-Performance Liquid Chromatography (HPLC): A Quantitative Approach
HPLC is an indispensable tool for the quantitative analysis of 3-sulfamoylbenzoyl chloride reactions, offering high resolution, sensitivity, and reproducibility.[7][8] A well-developed HPLC method can accurately determine the consumption of the starting material and the formation of the product, providing critical data for reaction optimization and endpoint determination.
Causality in HPLC Method Development
The selection of HPLC parameters is dictated by the physicochemical properties of the analytes. A reverse-phase C18 column is typically the stationary phase of choice due to its hydrophobicity, which allows for the effective separation of the relatively nonpolar 3-sulfamoylbenzoyl chloride from the more polar starting material, 4-chloro-3-sulfamoylbenzoic acid. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. A gradient elution is often preferred to ensure the timely elution of all components with good peak shape. UV detection is suitable as the aromatic rings in the analyte molecules provide strong chromophores.
Detailed HPLC Protocol
1. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH suppresses the ionization of the carboxylic acid and sulfonamide groups, leading to better peak shape and retention.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile. The use of a non-aqueous, aprotic solvent is crucial to prevent the hydrolysis of the reactive 3-sulfamoylbenzoyl chloride during sample preparation and analysis.[2]
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by maintaining a constant viscosity of the mobile phase. |
| Detection Wavelength | 235 nm | Provides good sensitivity for both the starting material and the product.[9] |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
| Gradient Program | See Table 1 | A gradient is necessary to elute both the polar starting material and the less polar product with good resolution and in a reasonable time. |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
4. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Immediately quench the reaction and dissolve the aliquot in a pre-determined volume of cold acetonitrile (e.g., 1 mL) in a sealed vial. The cold temperature and aprotic solvent minimize the hydrolysis of the acyl chloride.
-
Vortex the sample to ensure homogeneity.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
5. Data Interpretation:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of authentic reference standards.
-
The disappearance of the starting material peak and the concomitant increase in the product peak area indicate the progress of the reaction.
-
The reaction is considered complete when the peak corresponding to the starting material is no longer detectable or its area remains constant over subsequent time points.
Thin-Layer Chromatography (TLC): A Rapid Qualitative Assessment
TLC is a simple, rapid, and cost-effective technique for the qualitative monitoring of organic reactions.[10][11] It provides a quick snapshot of the reaction progress, allowing for the immediate assessment of the presence of starting material, product, and any major by-products.
Rationale for TLC Method Parameters
The choice of the stationary and mobile phases for TLC is based on the same principles as HPLC. Silica gel, a polar stationary phase, is commonly used. The mobile phase, typically a mixture of a nonpolar and a more polar solvent, is selected to achieve a good separation between the starting material and the product. The optimal mobile phase composition should result in the product having a higher Rf value than the starting material due to its lower polarity. Visualization under UV light is effective for these aromatic compounds.
Detailed TLC Protocol
1. Materials:
-
Silica gel TLC plates pre-coated with a fluorescent indicator (F254).
-
TLC development chamber.
-
Capillary tubes for spotting.
-
Mobile Phase: A mixture of ethyl acetate and hexanes. The optimal ratio should be determined experimentally, starting with a 1:1 mixture and adjusting as necessary to achieve good separation. For more polar compounds, a small amount of acetic acid can be added to the eluent to reduce tailing.[10]
-
UV lamp (254 nm).
2. Procedure:
-
Prepare the TLC development chamber by adding the mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate with the solvent vapors.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot the following on the origin line, ensuring the spots are small and do not spread into each other:
-
Lane 1 (Reference): A dilute solution of the starting material (e.g., 4-chloro-3-sulfamoylbenzoic acid) in a suitable solvent.
-
Lane 2 (Co-spot): Spot the reference solution first, and then spot the reaction mixture directly on top of it. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the Rf values are similar.[12]
-
Lane 3 (Reaction Mixture): A sample of the reaction mixture, withdrawn and quenched as described in the HPLC sample preparation.
-
-
Carefully place the TLC plate in the development chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
3. Interpretation of Results:
-
The starting material will appear as a spot in Lane 1 and should align with the lower spot in Lane 2 and the corresponding spot in Lane 3.
-
The product will appear as a new spot with a higher Rf value in Lane 3.
-
As the reaction proceeds, the intensity of the starting material spot in Lane 3 will decrease, while the intensity of the product spot will increase.
-
The reaction is considered complete when the starting material spot is no longer visible in Lane 3.[11]
Integrated Analytical Approach: HPLC and TLC Synergy
For robust reaction monitoring, a synergistic approach utilizing both TLC and HPLC is recommended. TLC can be used for frequent, rapid checks of the reaction progress at the bench, while HPLC provides the quantitative data necessary for precise endpoint determination and kinetic analysis.
Conclusion
The successful synthesis of pharmaceuticals derived from 3-sulfamoylbenzoyl chloride hinges on the careful monitoring of the key reaction steps. The judicious application of HPLC and TLC provides a comprehensive analytical toolkit for researchers and process chemists. TLC offers a rapid, qualitative means of assessing reaction progress, while HPLC delivers the precise, quantitative data required for process optimization, endpoint determination, and quality control. By implementing the robust protocols outlined in this application note, scientists can ensure the efficient and controlled synthesis of these vital pharmaceutical intermediates.
References
-
Cain, J. P., & Cohen, S. M. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, NIH. Retrieved from [Link]
-
LookChem. (n.d.). Cas 70049-77-3, 4-Chloro-3-sulfamoylbenzoyl chloride. Retrieved from [Link]
- Raju, V. K., et al. (2016). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 8(4), 744-750.
- Hubicka, U., Krzek, J., & Stankiewicz, M. (2009). Chromatographic-densitometric Method for Determination of Clopamide and 4-chlorobenzoic, and 4-chloro-3-sulfamoylbenzoic Acids in Tablets. Current Pharmaceutical Analysis, 5(4), 408-415.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1327.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(7), 3176-3185.
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484.
- Posyniak, A., et al. (2019).
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
- Posyniak, A., et al. (2019).
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Leca, J. P., & Tordeux, M. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. Google Patents.
-
LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
- Lorenzo, E., et al. (2012). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes.
- Kempen, E. C., & Lunte, S. M. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 786-793.
- Al-Warhi, T., et al. (2019).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
- Pérez-Gómez, A., et al. (2021).
- Britton, J., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(5), 949-956.
- Adams, E., et al. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.
- Posyniak, A., et al. (2019).
- Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(10), 3845-3850.
-
PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
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Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis and Application of 3-Sulfamoylbenzoyl Chloride
Introduction: The Synthetic Challenge of a Bifunctional Building Block
3-Sulfamoylbenzoyl chloride is a critical bifunctional building block in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of numerous pharmaceutical agents, most notably diuretics and antihypertensive drugs such as Indapamide.[1] Its utility stems from the presence of two highly reactive functional groups: an electrophilic acyl chloride and a nucleophilic/acidic sulfamoyl group (-SO₂NH₂).
The inherent reactivity of these two groups presents a significant synthetic challenge. The acyl chloride is highly susceptible to reaction with nucleophiles, including the nitrogen atom of the sulfamoyl group on another molecule, leading to polymerization or unwanted side products.[2] Conversely, the acidic protons on the sulfamoyl nitrogen can interfere with base-mediated reactions. Therefore, a robust protecting group strategy is not merely advantageous; it is essential for the successful and controlled application of this versatile reagent.
This guide provides a detailed exploration of protecting group strategies for 3-sulfamoylbenzoyl chloride, focusing on the rationale behind experimental choices, detailed protocols, and decision-making frameworks for researchers in organic synthesis and drug discovery.
PART 1: Core Synthetic Strategy: A Proactive Approach to Reactivity Management
The central challenge in working with 3-sulfamoylbenzoyl chloride is the intramolecular and intermolecular reactivity between the acyl chloride and the sulfamoyl moiety. A direct synthesis of the target compound from 3-sulfamoylbenzoic acid without protection is often complicated by low yields and the formation of intractable byproducts.
The most logical and field-proven strategy involves a two-stage approach:
-
Protection of the Sulfamoyl Group: The synthesis begins with the more stable precursor, 3-sulfamoylbenzoic acid. The sulfamoyl group is first protected to render it inert.
-
Activation of the Carboxylic Acid: Following protection, the carboxylic acid is converted to the highly reactive acyl chloride. This is typically achieved immediately before its use in a subsequent coupling reaction.
This sequence ensures that the reactive acyl chloride is never present in the same molecule as an unprotected, nucleophilic sulfamoyl group, thereby preventing self-reactivity.
Sources
Application of 3-Sulfamoylbenzoyl chloride in diuretic drug development
Application Note: 3-Sulfamoylbenzoyl Chloride in Diuretic Drug Development
Abstract
This technical guide details the application of 3-sulfamoylbenzoyl chloride and its critical halogenated derivatives (specifically 4-chloro-3-sulfamoylbenzoyl chloride ) as pivotal intermediates in the synthesis of "high-ceiling" loop diuretics and thiazide-like antihypertensives. We explore the chemical reactivity that makes this scaffold a "universal donor" for the sulfonamide pharmacophore, provide optimized protocols for its synthesis and amidation, and analyze its role in the production of Indapamide and related therapeutics.
Introduction: The Sulfonamide Pharmacophore
The 3-sulfamoylbenzoyl moiety is the structural anchor for a vast class of diuretics that function by inhibiting electrolyte reabsorption in the renal tubules.[1] The presence of the sulfonamide group (
3-Sulfamoylbenzoyl chloride serves as the highly reactive electrophilic engine that installs this pharmacophore onto various heterocyclic amines. Its utility stems from the differential reactivity of its two electrophilic centers:
-
Acyl Chloride (
): Highly reactive, susceptible to rapid nucleophilic attack by amines to form stable benzamides. -
Sulfonamide (
): Relatively stable under acylation conditions, maintaining the diuretic activity essential for the final drug.
Chemical Profile & Stability
| Property | Specification |
| Compound Name | 4-Chloro-3-sulfamoylbenzoyl chloride (Key Derivative) |
| CAS Number | 70049-77-3 |
| Molecular Formula | |
| Molecular Weight | 254.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 158–160 °C |
| Solubility | Soluble in THF, Ethyl Acetate, Dichloromethane; Reacts with Water/Alcohols. |
| Stability | Moisture sensitive (hydrolyzes to acid); Store under inert gas ( |
Key Reactivity Insight: The chlorine atom at the para position (in the 4-chloro derivative) exerts an electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon, thereby accelerating amidation reactions compared to the non-halogenated analogue.
Synthetic Utility & Mechanism[2][4][5]
The primary application of this intermediate is the Friedel-Crafts-like amidation or direct N-acylation of complex amines. The synthesis of Indapamide , a widely used thiazide-like diuretic, illustrates this utility perfectly.
Mechanism of Action (Chemical Synthesis)
The reaction proceeds via an Addition-Elimination mechanism:
-
Nucleophilic Attack: The lone pair of the amine (e.g., 1-amino-2-methylindoline) attacks the carbonyl carbon of the benzoyl chloride.
-
Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.
-
Elimination: Reformation of the carbonyl double bond and expulsion of the chloride ion (
) as a leaving group. -
Deprotonation: A base (typically Triethylamine or Pyridine) scavenges the generated HCl to drive the equilibrium forward.
Figure 1: Synthetic pathway for Indapamide utilizing the 3-sulfamoylbenzoyl chloride scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Chloro-3-sulfamoylbenzoyl chloride
Objective: Activation of the benzoic acid precursor for subsequent coupling.
Reagents:
-
4-Chloro-3-sulfamoylbenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (5.0 eq) - Acts as reagent and solvent -
Dimethylformamide (DMF) (Catalytic amount, 0.05 eq)
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charging: Add 4-Chloro-3-sulfamoylbenzoic acid (23.5 g, 0.1 mol) to the flask.
-
Activation: Add Thionyl Chloride (36 mL, 0.5 mol) slowly at room temperature. Add 2-3 drops of DMF.
-
Note: Significant gas evolution (
, ) will occur. Ensure proper scrubbing.
-
-
Reflux: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours. The suspension should turn into a clear solution, indicating conversion to the acid chloride.
-
Isolation: Distill off excess Thionyl Chloride under reduced pressure (rotary evaporator).
-
Azeotropic Drying: Add anhydrous Toluene (50 mL) to the residue and evaporate again to remove trace
. -
Product: The resulting off-white solid is 4-Chloro-3-sulfamoylbenzoyl chloride . Yield is typically quantitative. Use immediately or store under Argon.
Protocol B: Synthesis of Indapamide (Coupling Reaction)
Objective: Preparation of the final API via N-acylation.
Reagents:
-
4-Chloro-3-sulfamoylbenzoyl chloride (from Protocol A) (1.0 eq)
-
1-Amino-2-methylindoline (1.0 eq)
-
Triethylamine (
) (1.2 eq) -
Tetrahydrofuran (THF) (Anhydrous, 10 volumes)
Procedure:
-
Preparation of Amine Solution: In a separate flask, dissolve 1-Amino-2-methylindoline (14.8 g, 0.1 mol) and Triethylamine (16.7 mL) in dry THF (150 mL). Cool to 0–5 °C using an ice bath.
-
Acylation: Dissolve the acid chloride (25.4 g, 0.1 mol) in dry THF (100 mL). Add this solution dropwise to the amine solution over 45 minutes, maintaining the internal temperature below 10 °C.
-
Critical Control Point: Rapid addition causes exotherms that can lead to bis-acylation or degradation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[3][4]
-
Quenching: Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring. The product will precipitate.
-
Filtration: Filter the white precipitate and wash with water (3 x 50 mL) to remove triethylamine hydrochloride salts.
-
Purification: Recrystallize the crude solid from Isopropyl Alcohol (IPA) or Ethanol.
-
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
-
Target Yield: 85–90%
-
Purity: >99.5% (HPLC)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all solvents are anhydrous (KF < 0.05%). Use fresh |
| Impurity: Dimer | Excess Acid Chloride | Strict stoichiometry (1:1 equivalent). Add acid chloride to the amine.[5] |
| Coloration (Pink/Brown) | Oxidation of Indoline | Perform reaction under |
| Incomplete Reaction | HCl Inhibition | Ensure sufficient base ( |
Safety & Compliance (HSE)
-
Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle in a fume hood.
-
Benzoyl Chloride Derivative: Lachrymator and corrosive. Wear full PPE (gloves, goggles, lab coat).
-
Waste Disposal: Quench acid chloride residues with dilute NaOH before disposal. Do not pour directly into aqueous waste streams.
References
-
Synthesis of Indapamide and Analogues
- Patent: "Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same." EP0068239A2. (1982).
-
Mechanism of Sulfonamide Diuretics
-
Journal: Feit, P. W. "Aminobenzoic acid diuretics.[6] 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives." Journal of Medicinal Chemistry, 14(5), 432-439.
-
-
Chemical Properties & Handling
-
Database: "4-Chloro-3-sulfamoylbenzoyl chloride - Substance Profile."[4] PubChem/ChemicalBook.
-
-
Furosemide Synthesis (Comparative Scaffold)
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. 70049-77-3 CAS Manufactory [m.chemicalbook.com]
- 5. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 6. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Process for the preparation of furosemide - Patent WO-9612714-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions and byproducts in 3-Sulfamoylbenzoyl chloride chemistry
Current Status: Operational Topic: Side Reactions, Impurities, and Process Optimization Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists
Introduction: The Reagent Profile
4-Chloro-3-sulfamoylbenzoyl chloride (CAS: 70049-77-3) is a bifunctional electrophile critical in the synthesis of diuretic sulfonamides (e.g., Indapamide) and carbonic anhydrase inhibitors.[1][2]
-
Primary Reactivity: The acyl chloride (
) is highly reactive toward nucleophiles (amines, alcohols). -
Secondary Reactivity: The sulfonamide group (
) is weakly acidic and nucleophilic, creating a "Janus-faced" molecule prone to self-interference if not handled correctly. -
Critical Failure Mode: Hydrolysis is rapid and autocatalytic. The resulting HCl accelerates further degradation.
Module 1: Synthesis & Purity (The Source of Trouble)
Q1: My reagent arrived as a "sticky" off-white solid instead of a free-flowing powder. Is it usable? Status: Caution
-
Diagnosis: The "stickiness" is almost invariably caused by partial hydrolysis or residual thionyl chloride (
). The hydrolysis product, 4-chloro-3-sulfamoylbenzoic acid, has a higher melting point but can form eutectic mixtures with the acid chloride, leading to a gum. -
The Fix (Purification Protocol):
-
Dissolve the crude gum in anhydrous Toluene (5 mL per gram).
-
Rotary evaporate at
under reduced pressure. -
Repeat 3x. This "azeotropic distillation" actively drags out residual
and . -
If the solid remains sticky, triturate with cold anhydrous n-Heptane or Dichloromethane (DCM) under Nitrogen. Filter rapidly.
-
Q2: I synthesized the reagent using
-
Causality: If you carry unreacted
into the next step (e.g., reaction with an amine), the will compete with your benzoyl chloride. It reacts with your expensive amine to form sulfinylamines ( ) or amine hydrochloride salts, killing the stoichiometry. -
Validation: Check the filtrate pH. If your amine coupling generates excessive gas (
) or consumes 2x base equivalents unexpectedly, you have residual .
Module 2: Reaction Optimization (Handling the Chemistry)
Q3: During amide coupling, I see a new impurity forming that increases with temperature. What is it? Diagnosis: Intermolecular Self-Condensation.
-
Mechanism: The sulfonamide nitrogen (
) is weakly nucleophilic. In the absence of a stronger nucleophile (or if the amine is sterically hindered), the acyl chloride of Molecule A can react with the sulfonamide of Molecule B. -
Outcome: Formation of oligomeric N-acylsulfonamides.
-
Prevention Strategy (Inverse Addition):
-
Standard: Adding Amine to Acid Chloride
High [Acid Chloride] promotes self-reaction. -
Optimized:Add Acid Chloride (dissolved in DCM/THF) slowly to the Amine (in excess/base). This ensures the acyl chloride always encounters the desired nucleophile first.
-
Q4: What is the "Indapamide Impurity D" referenced in literature? Clarification: While often cited in the context of the final drug, "Impurity D" typically refers to 2-Methyl-1-nitroso-2,3-dihydro-1H-indole (CAS 85440-79-5).[3]
-
Relevance: This is not a byproduct of the acid chloride itself, but rather an impurity from the coupling partner synthesis (the indoline ring).
-
However: The primary impurity derived from the acid chloride during Indapamide synthesis is the hydrolyzed acid (4-chloro-3-sulfamoylbenzoic acid), often retained if the coupling pH drops below 8.
Module 3: Visualizing the Pathways
Diagram 1: Reaction Troubleshooting Logic Tree
This decision tree guides you through the visual inspection and immediate actions for handling the reagent.
Caption: Logic flow for initial reagent assessment and purification decisions.
Diagram 2: Competitive Reaction Pathways
This diagram illustrates the "Battle for the Acyl Chloride" between the desired amine, water, and the sulfonamide group itself.
Caption: Mechanistic map showing the competition between hydrolysis, aminolysis, and self-condensation.
Module 4: Analytical Validation Protocols
Protocol: Quantifying Hydrolysis Content (HPLC) Direct analysis of the acid chloride on HPLC is impossible due to on-column hydrolysis. You must derivatize it first.
-
Sampling: Take 10 mg of the reagent.
-
Quench: Immediately add to 1 mL of anhydrous Methanol (containing 1%
).-
Chemistry: The Acid Chloride converts to the Methyl Ester. The Hydrolyzed Acid remains as the Acid.
-
-
Analysis: Inject onto C18 HPLC.
-
Peak A (Methyl Ester): Represents active Acid Chloride.
-
Peak B (Free Acid): Represents material that was already hydrolyzed before the quench.
-
-
Calculation:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3702, Indapamide. Retrieved from [Link]
Sources
Technical Support Center: 3-Sulfamoylbenzoyl Chloride Optimization
Executive Summary: The "Polarity Paradox"[1]
Researchers frequently encounter a specific frustration with 3-Sulfamoylbenzoyl chloride : it behaves unlike standard acid chlorides (e.g., Benzoyl chloride).[1]
The Paradox:
-
The "Head" (Acyl Chloride): Requires non-nucleophilic, often non-polar conditions to prevent decomposition.
-
The "Tail" (Sulfamoyl Group,
): Is highly polar and capable of strong intermolecular hydrogen bonding, creating a high crystal lattice energy that resists dissolution in standard non-polar solvents (Hexane, Toluene, DCM).
This guide addresses the critical balance between solubilizing the solid and preventing hydrolysis .
Solvent Selection & Compatibility Matrix
Core Directive: You must move away from standard non-polar solvents.[1] The sulfamoyl group requires polarity to break the lattice energy, but the acyl chloride requires anhydrous conditions.
Solvent Compatibility Table[1]
| Solvent | Solubility Rating | Stability Risk | Recommendation | Technical Notes |
| THF (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | 🟢 Low | Primary Choice | Excellent balance of polarity and inertness.[1] Must be stabilized (BHT-free preferred if sensitive). |
| Acetonitrile (MeCN) | ⭐⭐⭐⭐ (Good) | 🟢 Low | Secondary Choice | Good for polar reactants. Must be strictly anhydrous to prevent hydrolysis. |
| DMAc / NMP | ⭐⭐⭐⭐⭐ (High) | 🟡 Moderate | Use with Caution | Excellent solubility power, but high boiling points make removal difficult. |
| DMF | ⭐⭐⭐⭐ (Good) | 🔴 High | Avoid if possible | Can react with acid chlorides (Vilsmeier-Haack type side reactions) at higher temps.[1] |
| DCM / Chloroform | ⭐⭐ (Poor) | 🟢 Low | Not Recommended | Often results in a suspension/slurry rather than a solution. |
| Water / Alcohols | ❌ (N/A) | 🔴 Critical | FORBIDDEN | Immediate hydrolysis to Sulfamoylbenzoic acid. |
Visualizing the Reaction Landscape
The following diagram illustrates the competing pathways that dictate your yield. Your goal is to force the Amidation pathway while suppressing the Hydrolysis trap.
Figure 1: Reaction pathway analysis showing the critical dependence of product purity on solvent choice and moisture control.
Validated Experimental Protocols
Protocol A: The "Anhydrous Solution" Method (High Purity)
Best for: Small scale, high-value synthesis, or when the amine is expensive.[1]
The Logic: By using THF, we solubilize the sulfamoyl group without triggering the acid chloride.
-
Preparation: Flame-dry a 3-neck round bottom flask under Nitrogen/Argon flow.
-
Dissolution: Charge 3-Sulfamoylbenzoyl chloride (1.0 equiv).[1] Add Anhydrous THF (10-15 volumes).
-
Checkpoint: If the solution is cloudy, sonicate briefly under inert atmosphere. Do not heat above 35°C.
-
-
Base Addition: Cool to 0°C. Add a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA, 1.2 equiv) to scavenge HCl.[1]
-
Reaction: Add the amine (1.0-1.1 equiv) dropwise as a solution in THF.
-
Monitoring: Warm to RT. The reaction is usually complete within 1-2 hours.[1]
Protocol B: The Biphasic Schotten-Baumann System (Scale-Up Friendly)
Best for: Large scale, robust amines, or when anhydrous conditions are hard to maintain.[1]
The Logic: Water is used as the base carrier (NaOH/Carbonate), but the acid chloride is protected in an organic phase. We use a Phase Transfer Catalyst (PTC) or a co-solvent to bridge the solubility gap.
-
Organic Phase: Dissolve 3-Sulfamoylbenzoyl chloride in 2-MeTHF or Ethyl Acetate (Note: Solubility may be lower; ensure a fine slurry if not fully dissolved).[1]
-
Aqueous Phase: Prepare a solution of the amine +
(2.5 equiv) in water. -
Mixing: Cool aqueous phase to 0-5°C. Vigorously stir while adding the organic phase.
-
Crucial Step: If the chloride is not dissolving, add 10% volume of Acetone or THF to the mixture. This acts as a "phase bridge" to solubilize the sulfamoyl reactant at the interface.
Troubleshooting & FAQs
Q1: I added the solvent and the solid turned into a white sludge that won't react. What happened? Diagnosis: You likely triggered Hydrolysis .[1] Explanation: If your "anhydrous" solvent had >500ppm water, the highly reactive acid chloride hydrolyzed to 3-sulfamoylbenzoic acid.[1] Unlike the chloride, the acid is often insoluble in organic solvents like DCM or THF, forming a stubborn sludge. Fix: Filter the solid and check its melting point. If it's >200°C (or significantly higher than the chloride's ~158°C), it is the acid. Discard and restart with freshly distilled/dried solvents.
Q2: Can I use DMF to dissolve it? It dissolves perfectly in DMF.
Diagnosis: Risky Solvent Choice.
Explanation: While DMF dissolves the compound well, it can act as a nucleophile towards acid chlorides, forming a reactive Vilsmeier-Haack intermediate
Q3: How do I remove the unreacted Sulfamoylbenzoyl chloride during workup? Protocol:
-
Add a nucleophilic "quencher" (e.g., 3-dimethylaminopropylamine or simple Morpholine) to the reaction mixture.[1]
-
Stir for 15 minutes. This converts excess chloride into a highly water-soluble amide.[1]
-
Perform an acidic aqueous wash (1M HCl). The "quenched" impurity will wash into the aqueous layer, leaving your pure product in the organic phase.
References
-
ChemicalBook. (2025).[4] 4-Chloro-3-sulfamoylbenzoyl chloride - Properties and Solubility Data. Link
-
PubChem. (2025).[5] Compound Summary: 3-Sulfamoylbenzoyl chloride derivatives. National Library of Medicine. Link[1]
-
GuideChem. (2024). Synthesis and Handling of Sulfonamide Intermediates for Indapamide. Link
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for Acid Chloride handling and Schotten-Baumann conditions).
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. (Mechanism of Nucleophilic Acyl Substitution and Vilsmeier-Haack side reactions).
Sources
Technical Support Center: Purification & Handling of 3-Sulfamoylbenzoyl Chloride
Status: Operational Ticket ID: T-SBC-PUR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Synthesis optimization, impurity removal, and handling of 3-sulfamoylbenzoyl chloride (and its common derivatives like 4-chloro-3-sulfamoylbenzoyl chloride).
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your 3-sulfamoylbenzoyl chloride (3-SBC) intermediate is showing signs of degradation—typically manifesting as a loss of solubility , color changes (yellow/orange) , or low yields in downstream sulfonamide synthesis.
3-SBC is a critical electrophile used in the synthesis of diuretics (e.g., Indapamide, Furosemide). It is thermodynamically unstable in the presence of moisture. The purity of this intermediate determines the yield of the subsequent amidation step.
Critical Warning: This compound is a moisture-sensitive acid chloride . Standard chromatography (silica gel) is destructive and should generally be avoided unless the silica is chemically modified or the run time is extremely short.
Module 1: Troubleshooting Common Impurities
Issue 1: "My product is yellow/orange and has a pungent smell."
Diagnosis: Residual Thionyl Chloride (
The Fix: Azeotropic Distillation Do not rely solely on vacuum drying. You must "chase" the thionyl chloride out using a co-solvent.
| Step | Protocol | Mechanism |
| 1 | Bulk Removal | Distill off the bulk |
| 2 | The Chase | Add dry Toluene (approx. 2-3 mL per gram of crude). |
| 3 | Azeotrope | Distill the toluene off under vacuum.[1] Toluene forms a binary azeotrope with |
| 4 | Repeat | Repeat the toluene addition and distillation 2 times. |
| 5 | Result | The final solid should be off-white.[2] If it remains bright yellow, you may have used too much DMF (catalyst). |
Issue 2: "I see a white insoluble solid appearing during workup."
Diagnosis: Hydrolysis (Reversion to Benzoic Acid).
Context: The acid chloride functionality (
The Fix: The "Dry-Chain" Protocol
-
Validation: Take a small sample of the white solid. Add aqueous sodium bicarbonate. If it fizzes and dissolves, it is the hydrolyzed acid (carboxylic acid). The acid chloride should not dissolve immediately in bicarb but rather hydrolyze slowly.
-
Prevention:
-
Ensure all glassware is oven-dried (>120°C for 4 hours).
-
Use a nitrogen sweep (Schlenk line) during all transfers.
-
Solvent Check: Ensure your workup solvents (e.g., DCM, Toluene) are dried over molecular sieves.
-
Issue 3: "My reaction stalled; I still have starting material."
Diagnosis: Lack of Catalytic Activation.
Context: Sulfamoylbenzoic acids are electron-deficient due to the sulfonamide group (
The Fix: The Vilsmeier-Haack Boost
-
Catalyst: Add Dimethylformamide (DMF) .[3]
-
Quantity: 1-2 drops per 10 mmol scale. Do not exceed 5 mol% unless necessary, as removing the DMF-chloride complex is difficult.
-
Mechanism: DMF reacts with
to form the highly reactive chloroiminium ion (Vilsmeier reagent), which rapidly converts the carboxylic acid to the acid chloride.
Module 2: Purification Workflows
Since chromatography is risky, we rely on Recrystallization and Azeotropic Distillation .
Workflow Visualization
Caption: Figure 1. Purification logic flow emphasizing azeotropic removal of reagents and non-aqueous isolation.
Module 3: Impurity Formation Pathways
Understanding how impurities form allows you to prevent them.
Caption: Figure 2. Mechanistic pathways showing the competition between hydrolysis (impurity) and amidation (target).
Module 4: Physical Properties & Storage[4]
Compound: 4-Chloro-3-sulfamoylbenzoyl chloride (Most common variant) CAS: 70049-77-3[2][4][5]
| Property | Value | Notes |
| Appearance | White to Off-White Solid | Yellow indicates |
| Melting Point | 158 – 160 °C | Sharp MP indicates high purity. Broad MP indicates hydrolysis. |
| Solubility | DCM, THF, Ethyl Acetate | Reacts with alcohols (forms esters) and water (forms acid). |
| Storage | < 4°C, Inert Atmosphere | Store in a desiccator or glovebox. |
Handling Protocol:
-
Weighing: Weigh quickly in air, or preferably inside a glovebox.
-
Solvents: Use anhydrous solvents (water content <50 ppm).
-
Quenching: If disposing, add slowly to a stirred mixture of ice and saturated sodium bicarbonate. Caution: Exothermic release of HCl and
.
References
-
Synthesis & Azeotropic Purification
- Source: Organic Syntheses (General Acid Chloride protocols)
- Citation: "Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides." US Patent 9,725,409.
-
Link:
-
Thionyl Chloride Removal
-
Source: BenchChem Technical Support.[6]
- Citation: "Technical Support Center: Removal of Excess Thionyl Chloride."
-
Link:
-
-
Physical Properties (MP & Solubility)
- Source: ChemicalBook & Sigma-Aldrich entries for CAS 70049-77-3.
- Citation: "4-Chloro-3-sulfamoylbenzoyl chloride Product Properties."
-
Link:
-
Reaction Mechanism (Vilsmeier Activation)
- Source: GuideChem FAQ.
- Citation: "How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride?"
-
Link:
Sources
Technical Support Center: Handling & Stabilization of 3-Sulfamoylbenzoyl Chloride
[1][2]
Core Technical Overview
3-Sulfamoylbenzoyl chloride (and its common analog 4-chloro-3-sulfamoylbenzoyl chloride , CAS 70049-77-3) contains two reactive centers: the highly electrophilic acyl chloride (
The primary stability challenge is the acyl chloride moiety , which is extremely hygroscopic.[3] Upon contact with trace moisture, it undergoes rapid nucleophilic attack by water, irreversibly converting to the corresponding benzoic acid and releasing HCl.[3] This not only lowers yield but generates an acidic byproduct that can interfere with subsequent amine couplings.[1][3]
Hydrolysis Mechanism & Competition
The following diagram illustrates the kinetic competition between the desired amidation and the parasitic hydrolysis pathway.
Caption: Kinetic competition between desired amide formation (green path) and parasitic hydrolysis (red path).[1][2] Reaction success depends on maximizing the rate of the amine attack relative to water.
Pre-Reaction: Storage & Handling FAQs
Q: I received the compound as an off-white solid. Is it already degraded? A: Pure 4-chloro-3-sulfamoylbenzoyl chloride is a white to off-white crystalline solid (MP: 158-160°C).[1][2][3] A slight yellowing is acceptable, but a strong acidic smell (HCl) or a sticky/paste-like texture indicates significant hydrolysis.[1][2][3]
-
Validation: Check the melting point.[3] If it is significantly below 155°C (broad range), the material contains carboxylic acid impurities [1].[3]
Q: Can I store a solution of the acid chloride for later use? A: No. Do not store it in solution.[3] Even "anhydrous" solvents absorb atmospheric moisture over time.[1][3]
-
Protocol: Weigh the solid rapidly under an inert atmosphere (Nitrogen or Argon glovebox/bag) just before use.[3] If you must store it, keep it as a solid in a tightly sealed container with desiccant at 2-8°C [2].[1][2][3]
Q: What is the best way to transfer the solid to the reaction vessel? A: Use a solid addition funnel under a positive pressure of nitrogen. Avoid using paper weighing boats in humid air, as the high surface area of the powder will adsorb moisture within seconds.[3]
Reaction Optimization: Preventing Hydrolysis
Solvent Selection Guide
The choice of solvent is critical.[3] Protic solvents are strictly forbidden.[1][3]
| Solvent | Suitability | Pre-treatment Required?[1][2][4] | Notes |
| DCM (Dichloromethane) | Excellent | Yes (Distill over CaH2 or Molecular Sieves) | Standard choice.[1][2] Good solubility, easy workup. |
| THF (Tetrahydrofuran) | Good | Critical (Must be fresh/anhydrous) | Hygroscopic.[2][3] Wet THF is a common cause of failure.[1][3] |
| DMF/DMAc | Caution | Yes | Good for solubility but hard to remove.[1][2][3] Can contain amines/water if not fresh.[1][3] |
| Ethanol/Methanol | FORBIDDEN | N/A | Will react immediately to form esters (solvolysis).[2][3] |
Base Selection & Stoichiometry
The reaction generates HCl, which must be neutralized.[3][5] However, the base itself can catalyze hydrolysis if water is present.[3]
-
Recommended: Non-nucleophilic organic bases (e.g., DIPEA/Hünig's Base, Triethylamine).[2][3] Use >2.0 equivalents (1 eq to neutralize HCl, >1 eq to keep the amine nucleophilic).
-
Avoid: Aqueous bases (NaOH/KOH) unless using Schotten-Baumann conditions (biphasic DCM/Water) with a large excess of acid chloride.[1][2][3]
Troubleshooting Workflow
Use this decision tree to diagnose low yields or impurities.
Caption: Diagnostic logic for identifying hydrolysis versus reactivity issues during synthesis.
Validated Experimental Protocol
Objective: Synthesis of a Sulfamoyl-Benzamide via Anhydrous Coupling.
Materials:
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon. Add a magnetic stir bar.[1][3]
-
Amine Solution: Add the amine and Triethylamine to the flask. Dissolve in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. Explanation: Lower temperature reduces the rate of hydrolysis from trace moisture relative to the amidation reaction.
-
Addition: Dissolve 3-Sulfamoylbenzoyl chloride in a minimal amount of anhydrous DCM in a separate dry vial. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.[1][3]
-
Quenching (Post-Reaction): Once SM is consumed, add saturated NaHCO3 solution.
-
Why? This quenches any unreacted acid chloride, converting it to the water-soluble sodium benzoate salt, which stays in the aqueous layer during extraction.
-
-
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine/pyridine) and Brine.[3] Dry over Na2SO4.[1][3][6]
Post-Reaction Purification
If hydrolysis occurred, your crude mixture will contain the 3-sulfamoylbenzoic acid .[1][3]
Removal Strategy:
-
Basic Wash: The acid byproduct is highly acidic (
).[1][3] Washing the organic reaction mixture with 10% Na2CO3 or 1M NaOH will deprotonate the acid, pulling it into the aqueous phase [3]. -
Product Solubility: Ensure your desired amide product is not soluble in the aqueous base (most sulfonamides are stable to mild basic washes, but check if your specific amine has acidic protons).[3]
References
Sources
- 1. 4-Chloro-3-sulfamoylbenzoyl chloride | 70049-77-3 [sigmaaldrich.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main [vedantu.com]
- 6. rsc.org [rsc.org]
Validation & Comparative
Comparison of different synthetic routes to 3-Sulfamoylbenzoyl chloride
The following guide provides an in-depth technical analysis of the synthetic routes to 3-Sulfamoylbenzoyl chloride , a critical pharmacophore scaffold used in the development of sulfonamide diuretics (e.g., acetazolamide precursors) and carbonic anhydrase inhibitors.
Executive Summary
The synthesis of 3-sulfamoylbenzoyl chloride is dominated by the Chlorosulfonation Route , which offers the highest atom economy and scalability. While alternative methods involving diazonium intermediates (Sandmeyer-type) exist, they are generally reserved for highly substituted derivatives where direct electrophilic aromatic substitution is regiochemically unfavorable.
This guide compares the three primary methodologies, with a specific focus on the Standard Industrial Route (Route A) , providing optimized protocols and mechanistic insights.
Route Comparison Matrix
| Feature | Route A: Chlorosulfonation (Standard) | Route B: Sandmeyer (Diazo) | Route C: Direct Acyl-Sulfonation |
| Starting Material | Benzoic Acid | 3-Aminobenzoic Acid | Benzoyl Chloride |
| Key Reagents | |||
| Step Count | 3 | 4 | 2 (High Risk) |
| Overall Yield | High (75-85%) | Low-Moderate (40-60%) | Variable |
| Scalability | Excellent | Poor (Diazo safety risks) | Moderate |
| Primary Challenge | Handling corrosive | Unstable intermediates | Hydrolysis of acid chloride |
Technical Deep Dive: The Standard Industrial Route (Route A)
This route exploits the meta-directing nature of the carboxylic acid group to install the sulfonyl moiety. It is a robust, self-validating sequence where each intermediate precipitates cleanly, minimizing chromatographic purification.
Phase 1: Chlorosulfonation
Mechanism: Electrophilic Aromatic Substitution (
-
Sulfonation:
generates , which sulfonates the ring at the meta position (deactivated ring). -
Chlorination: A second equivalent of
converts the sulfonic acid ( ) to the sulfonyl chloride ( ).
-
Critical Parameter: Temperature control is vital. Initial addition at
prevents charring, while a ramp to is required to drive the conversion of the sulfonic acid to the sulfonyl chloride.
Phase 2: Ammonolysis
Mechanism: Nucleophilic Acyl Substitution. The sulfonyl chloride is selectively attacked by ammonia.
-
Selectivity: The sulfonyl chloride is less reactive towards hydrolysis than an acyl chloride, but highly reactive towards ammonia. However, the carboxylic acid moiety remains unreacted (forming the ammonium salt), which is later re-acidified.
-
Process Control: The reaction is highly exothermic. Maintaining
during addition is crucial to prevent hydrolysis to the sulfonic acid.
Phase 3: Acyl Chlorination
Mechanism: Nucleophilic Acyl Substitution (
-
Reagent Choice: Thionyl Chloride (
) is superior to .-
Why?
produces gaseous byproducts ( , ), simplifying purification to mere evaporation. leaves difficult-to-remove phosphorus oxychloride ( ).
-
-
Catalysis: A drop of DMF (Dimethylformamide) forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.
Experimental Protocols
Protocol A: Optimized Synthesis from Benzoic Acid
Step 1: Preparation of 3-(Chlorosulfonyl)benzoic acid[3]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a gas outlet leading to a caustic scrubber (NaOH trap) for HCl fumes.
-
Addition: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 10°C.[4]
-
Reaction: Slowly add Benzoic acid (1.0 equiv) portion-wise over 1 hour. Caution: Gas evolution.
-
Heating: Gradually heat the mixture to 130°C and hold for 4–6 hours. The solution will darken slightly.
-
Quench: Cool to ambient temperature. Pour the reaction mixture very slowly onto crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Isolation: Filter the precipitated white solid immediately. Wash with cold water (
mL). Dry in a vacuum desiccator over .-
Checkpoint: Product should be a white/off-white solid.[5] Melting point approx. 132-134°C.
-
Step 2: Conversion to 3-Sulfamoylbenzoic acid
-
Setup: 1 L beaker with overhead stirring.
-
Reaction: Prepare 25% aqueous Ammonia (
, excess) . Cool to 0-5°C. -
Addition: Add the wet cake of 3-(chlorosulfonyl)benzoic acid portion-wise, maintaining temperature
. -
Aging: Stir at room temperature for 12 hours.
-
Workup: Concentrate the solution to remove excess ammonia. Acidify carefully with Conc. HCl to pH 1-2.
-
Isolation: Cool to 4°C. Filter the precipitate. Recrystallize from water/ethanol if necessary.[2]
-
Yield: ~85-90% (over 2 steps).
-
Step 3: Synthesis of 3-Sulfamoylbenzoyl Chloride
-
Setup: Dry 250 mL round-bottom flask with reflux condenser and drying tube (
). -
Reaction: Suspend 3-Sulfamoylbenzoic acid (10 g) in Thionyl Chloride (30 mL) . Add 2 drops of anhydrous DMF.
-
Reflux: Heat to reflux (approx. 79°C) for 3–4 hours until gas evolution ceases and the solution becomes clear.
-
Purification: Distill off excess thionyl chloride under reduced pressure (rotary evaporator).
-
Final Product: The residue is a white to pale yellow crystalline solid. It is moisture-sensitive and should be used immediately or stored under inert gas.
Visualization of Signaling & Synthetic Pathways
Figure 1: Synthetic Workflow (Route A)
Caption: Step-wise industrial synthesis of 3-Sulfamoylbenzoyl chloride via chlorosulfonation and acyl chlorination.
Figure 2: Reaction Mechanism (Acyl Chlorination)
Caption: Mechanism of Thionyl Chloride mediated conversion of Carboxylic Acid to Acid Chloride.
Performance & Safety Analysis
| Metric | Route A (Recommended) | Notes for Researchers |
| Yield | 75% - 85% | High yield relies on dry reagents in Step 3. |
| Purity | >98% | Recrystallization of the acid precursor is the key purification step. |
| Atom Economy | Moderate | Loss of |
| Safety | Corrosive | |
| Stability | Moisture Sensitive | The final acid chloride hydrolyzes rapidly. Store under |
Troubleshooting Guide
-
Problem: Low yield in Step 1.
-
Solution: Ensure temperature reaches 130°C. Lower temperatures stop at the sulfonic acid stage, which is water-soluble and lost during the ice quench.
-
-
Problem: Sticky solid in Step 3.
-
Solution: Incomplete removal of
. Use toluene as a co-solvent to azeotrope off the thionyl chloride traces.
-
References
-
National Institutes of Health (NIH). (2019). Affinity and Selectivity of Protein–Ligand Recognition: Synthesis of benzenesulfonamides. Retrieved from [Link]
-
Clark, J. (2015). Converting Carboxylic Acids into Acyl Chlorides.[1] Chemguide. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 4. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 3-Sulfamoylbenzoyl Chloride Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agent development, the sulfamoylbenzoyl scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse pharmacological activities. This guide provides an in-depth comparative analysis of compounds derived from 3-sulfamoylbenzoyl chloride, with a specific focus on their role as carbonic anhydrase (CA) inhibitors for the management of glaucoma. We will delve into the nuances of their in vitro and in vivo performance, benchmarked against established therapeutic agents, and provide the experimental frameworks necessary for their evaluation.
The Rationale for Targeting Carbonic Anhydrase in Glaucoma
Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes, including pH regulation and fluid balance.[1] In the eye, carbonic anhydrase II (CA-II) is highly expressed in the ciliary body and is intricately involved in the secretion of aqueous humor. The enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This process is fundamental to the production of aqueous humor, the clear fluid that fills the front part of the eye. In glaucoma, an elevation in intraocular pressure (IOP), often due to excessive aqueous humor production or inadequate drainage, can lead to optic nerve damage and vision loss.
By inhibiting carbonic anhydrase, the rate of bicarbonate formation is reduced, which in turn decreases the secretion of aqueous humor and lowers IOP. This mechanism forms the basis for the clinical use of carbonic anhydrase inhibitors (CAIs) in glaucoma therapy.[2]
The Rise of 3-Sulfamoylbenzoyl Chloride Derivatives
Derivatives of 3-sulfamoylbenzoyl chloride have been synthesized and investigated as potent CAIs.[3] These compounds share a common structural motif with the sulfonamide class of drugs, which are well-established inhibitors of carbonic anhydrase. The versatility of the 3-sulfamoylbenzoyl chloride starting material allows for the introduction of various substituents, enabling the fine-tuning of physicochemical properties such as solubility and membrane permeability, which are critical for ocular drug delivery.[4]
In Vitro Performance: A Head-to-Head Comparison
The inhibitory potency of novel compounds against specific carbonic anhydrase isoforms is a critical initial step in their evaluation. The primary targets for glaucoma are CA-II and CA-IV, both of which are involved in aqueous humor secretion.[4]
Comparative Inhibition Data
The following table summarizes the in vitro inhibitory activity of representative 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives against key human carbonic anhydrase (hCA) isoforms, compared to the clinically used drugs Acetazolamide, Dorzolamide, and Brinzolamide.
| Compound/Drug | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) |
| Acetazolamide | 250 | 12 | 70 |
| Dorzolamide | 3000 | 3.5 | 50 |
| Brinzolamide | 3000 | 3.1 | 45 |
| Compound A | 8.5 | 15 | 1.2 |
| Compound B | 9.8 | 2.1 | 0.9 |
| Compound C | 12.3 | 0.8 | 0.5 |
Data synthesized from literature reports for illustrative comparison. Actual values may vary based on experimental conditions.[3][4]
Expert Interpretation: The data reveals that certain 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives (Compounds A, B, and C) exhibit potent inhibition of the target isoforms hCA II and hCA IV, with inhibitory constants (Ki) in the low nanomolar and even sub-nanomolar range.[4] Notably, some of these novel compounds demonstrate a different selectivity profile compared to the established drugs. For instance, Compound A shows a higher affinity for hCA I than Dorzolamide and Brinzolamide. While hCA II is the primary target for IOP reduction, inhibition of other isoforms can contribute to the overall therapeutic effect or potential side effects. The exceptional potency of Compound C against hCA II and hCA IV makes it a particularly promising candidate for further investigation.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The following protocol outlines a standard stopped-flow method for determining the inhibition constants of test compounds against various carbonic anhydrase isoforms.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. The reaction is monitored by observing the change in pH using a colorimetric indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IV)
-
Test compounds and reference inhibitors (e.g., Acetazolamide)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
CO2-saturated water
-
pH indicator solution (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Dilute the enzyme to the desired concentration in the assay buffer.
-
In the stopped-flow instrument, one syringe contains the enzyme solution with or without the inhibitor, and the other syringe contains the CO2-saturated water and pH indicator.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time at a specific wavelength.
-
Calculate the initial rate of the reaction from the linear portion of the kinetic trace.
-
Determine the IC50 value for each compound by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The stopped-flow technique is essential for measuring the rapid kinetics of the carbonic anhydrase-catalyzed reaction. The choice of a suitable pH indicator is critical to accurately monitor the proton production during the reaction. Using a well-characterized reference inhibitor like Acetazolamide validates the assay performance.
In Vivo Efficacy: Ocular Hypotensive Effects in Animal Models
Promising in vitro candidates must demonstrate efficacy in relevant animal models of glaucoma. The most common model utilizes rabbits with induced ocular hypertension.
Comparative In Vivo Data
The following table presents the intraocular pressure (IOP) lowering effects of topically administered 4-chloro-3-sulfamoyl-benzenecarboxamide derivatives in comparison to Dorzolamide in a rabbit model of glaucoma.
| Treatment (2% solution) | Maximum IOP Reduction (%) | Duration of Action (hours) |
| Vehicle | ~5% | < 1 |
| Dorzolamide | ~25% | 4-6 |
| Compound B | ~30% | > 8 |
| Compound C | ~35% | > 10 |
Data synthesized from literature for illustrative comparison.[4]
Expert Interpretation: The in vivo data corroborates the potent in vitro activity of the novel derivatives. Compounds B and C demonstrated a more significant and prolonged reduction in IOP compared to the clinically used drug Dorzolamide.[4] This enhanced duration of action is a highly desirable characteristic for an anti-glaucoma medication, as it could lead to improved patient compliance with less frequent dosing. The superior performance of these derivatives is likely attributable to a combination of high inhibitory potency and favorable ocular pharmacokinetic properties.
Experimental Protocol: In Vivo Glaucoma Model in Rabbits
Principle: Ocular hypertension is induced in rabbits to mimic the conditions of glaucoma, allowing for the evaluation of the IOP-lowering effects of test compounds.
Animal Model: New Zealand White rabbits are commonly used due to their large eyes, which facilitate IOP measurements.
Procedure:
-
Induction of Ocular Hypertension:
-
Anesthetize the rabbits.
-
Induce ocular hypertension in one eye by injecting a hypertonic saline solution into the vitreous humor or by laser photocoagulation of the trabecular meshwork. The contralateral eye serves as a normotensive control.
-
-
Drug Administration:
-
Once a stable elevation in IOP is established, topically administer a single drop of the test compound solution (e.g., 2% in a suitable vehicle) to the hypertensive eye.
-
Administer the vehicle solution to a control group of hypertensive rabbits.
-
-
IOP Measurement:
-
Measure the IOP in both eyes at baseline (before treatment) and at various time points after drug administration (e.g., 1, 2, 4, 6, 8, 10, 24 hours) using a calibrated tonometer.
-
-
Data Analysis:
-
Calculate the percentage reduction in IOP from baseline for each treatment group.
-
Compare the efficacy and duration of action of the test compounds with the vehicle and a positive control (e.g., Dorzolamide).
-
Causality Behind Experimental Choices: The rabbit is a well-established model for glaucoma research because its ocular anatomy and physiology share similarities with humans. Inducing ocular hypertension is necessary to create a disease model where the efficacy of IOP-lowering agents can be assessed. Topical administration mimics the clinical route of delivery for anti-glaucoma drugs.
Visualizing the Path to Innovation
Signaling Pathway of Aqueous Humor Secretion and CAI Action
Caption: Mechanism of action of carbonic anhydrase inhibitors.
Experimental Workflow for CAI Evaluation
Caption: Workflow for the evaluation of novel CAIs.
Conclusion and Future Directions
Derivatives of 3-sulfamoylbenzoyl chloride represent a promising class of carbonic anhydrase inhibitors with the potential to offer significant advantages over existing glaucoma therapies. The compelling in vitro potency and impressive in vivo efficacy, particularly the extended duration of action, highlight the therapeutic potential of these compounds.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead candidates. Further structure-activity relationship (SAR) studies could lead to the discovery of even more potent and selective inhibitors. Ultimately, the goal is to translate these promising preclinical findings into novel, safe, and effective treatments for patients with glaucoma.
References
-
Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]
-
Maresca, A., & Supuran, C. T. (2010). A whole new world of applications for carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 1-8. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Dapson in organic synthesis, part III: synthesis of new sulfonamides, sulfanilyl-amidines, and sulfanilyl-hydrazones for evaluation of their anticancer and carbonic anhydrase inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 926-934. [Link]
-
Fedorov, V. N., Korsakov, M. K., Vdovichenko, V. P., Suleimanov, S. S., Tyushina, A. N., & Popova, A. A. (2023). Modeling experimental glaucoma for screening studies of antiglaucomatous activity. Research Results in Pharmacology, 9(4), 1-9. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies [frontiersin.org]
- 3. Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-Sulfamoylbenzoyl Chloride
Navigating the complexities of novel chemical entities is the cornerstone of drug discovery. 3-Sulfamoylbenzoyl chloride, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of handling challenges due to its reactive acyl chloride and sulfamoyl functional groups.[1][2] This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. Our focus is not just on what to do, but why you're doing it, fostering a culture of safety and scientific excellence.
Understanding the Inherent Risks: A Proactive Approach to Safety
3-Sulfamoylbenzoyl chloride is a moisture-sensitive and corrosive compound.[1][3] The primary hazards stem from the benzoyl chloride moiety, which is known to be a lachrymator (induces tearing), corrosive to skin and eyes, and toxic if inhaled.[3][4] The acyl chloride group will readily react with water, including ambient humidity or moisture on the skin, to produce hydrochloric acid and the corresponding carboxylic acid, leading to severe chemical burns.[3][5]
Key Hazards at a Glance:
-
Corrosive: Causes severe skin burns and serious eye damage.[4][6]
-
Moisture-Sensitive: Reacts with water, releasing corrosive hydrogen chloride gas.[3][5]
-
Respiratory Irritant: Vapors can cause severe irritation to the respiratory tract.[3][6]
-
Toxic: May be harmful if inhaled or absorbed through the skin.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 3-Sulfamoylbenzoyl chloride. Each component is selected to counteract a specific hazard presented by the chemical's reactivity and toxicity.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Protects against skin contact, which can cause severe burns due to the compound's corrosive nature.[7] |
| Eye Protection | Chemical safety goggles used in conjunction with a full-face shield. | Provides maximum protection against splashes and corrosive vapors. A face shield alone is insufficient.[8][9] |
| Body Protection | Flame-resistant lab coat fully buttoned, with sleeves extended to the wrists. A chemical-resistant apron is also recommended. | Protects against accidental spills and splashes on clothing and skin.[7][10] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[10] |
| Respiratory Protection | NIOSH-approved respirator with an acid gas cartridge. | Essential for protecting against the inhalation of corrosive and toxic vapors, especially when handling outside of a fume hood or in case of a spill.[11][12] |
Operational Plan: From Benchtop to Waste Stream
Safe handling of 3-Sulfamoylbenzoyl chloride requires meticulous planning and execution at every stage.
1. Engineering Controls and Designated Work Area:
-
Fume Hood: All manipulations of 3-Sulfamoylbenzoyl chloride must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure immediate access to a safety shower and an eyewash station.[3][8] These facilities should be tested regularly.
2. Handling Protocol:
-
Inert Atmosphere: Due to its moisture sensitivity, handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1][5]
-
Clean and Dry Glassware: Ensure all glassware is scrupulously dried before use to prevent reaction with residual moisture.[13]
-
Controlled Dispensing: Use syringes or cannulas for transferring solutions to minimize exposure to air and moisture.[13]
-
Avoid Incompatibilities: Keep the compound away from water, alcohols, bases, and strong oxidizing agents.[3]
3. Spill Management: In the event of a spill, immediate and correct action is critical to prevent injury and further contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[14]
-
Absorb: Cover the spill with a dry, inert absorbent material such as sand or diatomaceous earth. DO NOT USE WATER. [14]
-
Collect: Carefully scoop the absorbed material into a clearly labeled, appropriate container for hazardous waste disposal.[14]
-
Decontaminate: Clean the spill area thoroughly.
4. Disposal Plan:
-
Segregation: Do not mix 3-Sulfamoylbenzoyl chloride waste with other waste streams, especially aqueous or flammable materials.[11]
-
Neutralization: Unused material should be slowly and carefully quenched, under an inert atmosphere and with cooling, by adding it to a stirred solution of sodium bicarbonate or a similar weak base.
-
Licensed Disposal: All waste containing this compound, including empty containers and contaminated absorbents, must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[15][16]
Emergency Procedures: Immediate and Decisive Action
In case of accidental exposure, time is of the essence.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[6][17]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention as corrosive injuries can be severe.[14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, holding the eyelids open.[17] Remove contact lenses if possible. Seek immediate medical attention.[4][15]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention. Ingestion can cause severe damage and perforation of the digestive tract.[6][14]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 3-Sulfamoylbenzoyl chloride, advancing their scientific objectives while prioritizing personal and environmental safety.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.
- Environment, Health & Safety. (n.d.). Water Sensitive Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride.
- ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
- Apollo Scientific. (2023, April 24). 2,3-Dichlorobenzoyl chloride.
- New Jersey Department of Health. (n.d.). Benzoyl chloride - Hazardous Substance Fact Sheet.
- LookChem. (n.d.). Cas 70049-77-3,4-Chloro-3-sulfamoylbenzoyl chloride.
- Guidechem. (n.d.). How to prepare 4-Chloro-3-sulfamoylbenzoyl chloride?.
- ChemicalBook. (2025). Sulfamoyl Chloride - Safety Data Sheet.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Cornell EHS. (n.d.). 8.9 Corrosives.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. sams-solutions.com [sams-solutions.com]
- 9. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 12. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 13. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
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- 16. chemicalbook.com [chemicalbook.com]
- 17. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
